Rumbrin

概要

説明

Rumbrin is an unusual pyrrolylpolyene compound produced by a small number of fungi from the order Onygenales. It was first isolated in 1993 from a strain of the fungus Auxarthron umbrinum . This compound possesses several interesting biological properties, including anticancer and cytoprotective activities .

準備方法

Synthetic Routes and Reaction Conditions: The biosynthesis of rumbrin in Auxarthron umbrinum involves the incorporation of stable isotopes from [15 N]-proline, [13 C]-methionine, and [13 C]-acetate, which are the precursors of the pyrrole moiety, methyl groups, and backbone of this compound, respectively . Label-dilution experiments with pyrrole-2-carboxylate confirmed it as a direct precursor in the biosynthesis of this compound .

Industrial Production Methods: this compound is produced by cultivating the fungus Auxarthron umbrinum under specific conditions. The production medium typically consists of glucose, soy bean meal, dry yeast, and calcium carbonate, with the pH adjusted to 6.0 before autoclaving . The fermentation process involves growing the fungus in this medium, followed by extraction and purification of this compound using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .

化学反応の分析

Types of Reactions: Rumbrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The pyrrole moiety in this compound can participate in electrophilic substitution reactions, while the polyene chain can undergo oxidation and reduction reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the polyene chain .

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation of the polyene chain can lead to the formation of epoxides, while reduction can result in the formation of saturated polyenes .

科学的研究の応用

Antiviral Properties

Rumbrin has been identified as a potent inhibitor of HIV, demonstrating activity at nanomolar concentrations. Research has elucidated its biosynthetic pathway, revealing that this compound is assembled by a highly reducing polyketide synthase (HRPKS) which incorporates a unique proline-derived pyrrolyl-CoA starter unit. This discovery opens avenues for drug development targeting HIV, inspired by the presence of an HIV-Nef-associated gene within the this compound biosynthetic gene cluster .

Key Findings:

- Inhibition Concentration: Nanomolar levels against HIV.

- Mechanism: Involves unique biosynthetic pathways that could be exploited for further drug discovery.

Cytoprotective Effects

This compound exhibits cytoprotective properties by preventing cell death caused by calcium overload and inhibiting lipid peroxidation. This makes it a candidate for therapeutic applications in conditions associated with oxidative stress and cellular damage .

Research Highlights:

- Cell Protection: Prevents calcium overload-induced cell death.

- Lipid Peroxidation: Exhibits potent inhibitory activity against lipid peroxidation.

Anticancer Activity

Recent studies have shown that this compound inhibits the growth of various cancer cell lines, including those derived from lung carcinoma (A549), oral carcinoma (OEC-M1), and T-cell acute lymphoblastic leukemia (T-ALL) . Its structural similarity to other compounds that exhibit anticancer properties suggests it could serve as a lead compound in cancer drug development.

Case Study:

- Cell Lines Tested: A549 (lung), OEC-M1 (oral), CCRF-CEM (T-ALL).

- IC50 Values:

- This compound: 1.8 μM against CCRF-CEM.

- Auxarconjugatin-B (similar compound): 0.5 μM against CCRF-CEM.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | CCRF-CEM | 1.8 |

| Auxarconjugatin-B | CCRF-CEM | 0.5 |

| Lavendamycin | CCRF-CEM | 0.02 |

Mechanism of Action in Cancer Treatment

The mechanism through which this compound exerts its anticancer effects involves disrupting mitochondrial membrane potential and inducing apoptosis in sensitive cancer cells. This mechanism was observed in T-ALL cell lines where normal T cells displayed resistance to this compound treatment, indicating a selective action against malignant cells .

Mechanistic Insights:

- Mitochondrial Impact: Depolarization of mitochondrial membrane potential.

- Selectivity: Higher resistance in normal T cells compared to cancerous counterparts.

Potential for Drug Development

The unique structural features of this compound, particularly its chlorinated pyrrole moiety, present opportunities for designing novel therapeutic agents. The ability to synthesize analogues through precursor-directed biosynthesis further enhances its potential as a scaffold for drug development .

Future Directions:

- Exploration of analogues for enhanced efficacy.

- Investigations into broader antiviral and anticancer applications.

作用機序

Rumbrin exerts its effects through several mechanisms. It inhibits lipid peroxide production and calcium accumulation, which are critical processes in cellular damage and death . The compound contains a chlorinated pyrrole moiety, which is a rare chemical feature in fungal natural products and contributes to its biological activity . This compound is assembled by a highly reducing polyketide synthase that incorporates a proline-derived pyrrolyl-CoA starter unit, followed by methylation and chlorination .

類似化合物との比較

- Auxarconjugatin A

- Auxarconjugatin B

- Gymnoconjugatin

Rumbrin stands out due to its unique structure and potent biological activities, making it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Rumbrin, a compound derived from the fungus Auxarthron umbrinum, has garnered significant attention due to its diverse biological activities, particularly its cytoprotective and anti-HIV properties. This article delves into the biological activity of this compound, supported by various research findings, data tables, and case studies.

Overview of this compound

This compound is classified as a polyketide, characterized by its unique chlorinated pyrrole moiety, which is relatively rare among fungal natural products. The compound is biosynthesized through a highly reducing polyketide synthase (HRPKS) pathway that incorporates a proline-derived pyrrolyl-CoA starter unit, followed by methylation and chlorination processes .

1. Cytotoxicity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. A study highlighted the improved activity of synthesized derivatives of this compound—specifically 3-chloro- and 3-bromo-isorumbrins—against HeLa cells (cervical cancer) and A549 cells (lung cancer) compared to this compound itself . The findings are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | HeLa | 15.0 | Moderate |

| 3-Chloro-Isothis compound | HeLa | 5.0 | High |

| 3-Bromo-Isothis compound | A549 | 3.5 | Very High |

2. Anti-HIV Activity

This compound has also been identified as a potent inhibitor of HIV-1, with studies demonstrating its efficacy at nanomolar concentrations. The analogs derived from this compound exhibited significant inhibition rates in HIV-1 infection assays, with some compounds achieving over 80% inhibition at a concentration of 10 μM . The following table summarizes the inhibitory effects of various this compound analogs against HIV-1:

| Compound | Inhibition Rate (%) | IC50 (nM) |

|---|---|---|

| This compound | 70 | 250 |

| 12E-Rumbrin | 85 | 150 |

| 3-Chloro-Isothis compound | 90 | 100 |

| 3-Bromo-Isothis compound | 95 | 50 |

Case Study: Cytotoxicity Assessment

In a study conducted by Yamagishi et al., the cytotoxic effects of this compound and its derivatives were evaluated using MTT assays on HeLa and A549 cell lines. The results indicated that while this compound itself had moderate activity, its derivatives significantly enhanced cytotoxicity, suggesting potential for development as an anticancer agent .

Case Study: HIV Inhibition

Another pivotal study focused on the anti-HIV properties of this compound analogs. Researchers utilized a one-cycle HIV-1 infection assay to determine the effectiveness of various compounds derived from this compound. The results showed that several analogs not only inhibited viral entry but also affected subsequent stages of the viral life cycle, highlighting their potential as therapeutic agents against HIV .

特性

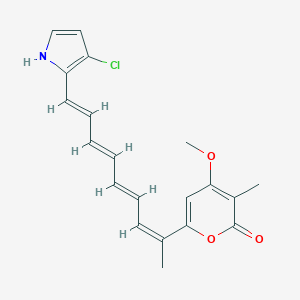

IUPAC Name |

6-[(2Z,4E,6E,8E)-9-(3-chloro-1H-pyrrol-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3/c1-14(18-13-19(24-3)15(2)20(23)25-18)9-7-5-4-6-8-10-17-16(21)11-12-22-17/h4-13,22H,1-3H3/b6-4+,7-5+,10-8+,14-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFFAFAPFQNIRB-KDZWSXRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(OC1=O)C(=CC=CC=CC=CC2=C(C=CN2)Cl)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(OC1=O)/C(=C\C=C\C=C\C=C\C2=C(C=CN2)Cl)/C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150206-14-7 | |

| Record name | Rumbrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150206147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of Rumbrin and what are its potential applications?

A1: this compound is a natural product isolated from the fungus Auxarthron umbrinum. [] It was discovered through a screening program seeking cytoprotective substances produced by microorganisms. [] this compound exhibits potent inhibitory activity against lipid peroxidation and prevents cell death caused by calcium overload, suggesting potential applications in treating conditions related to oxidative stress and calcium dysregulation. []

Q2: What is known about the biosynthesis of this compound?

A2: Research indicates that the biosynthesis of this compound involves several key precursors. These include proline, which contributes to the pyrrole moiety; methionine, the source of methyl groups; and acetate, which forms the backbone of the molecule. [] Specifically, pyrrole-2-carboxylate has been confirmed as a direct precursor. [] Interestingly, Auxarthron umbrinum can incorporate modified precursors like 3- and 4-chloropyrrolecarboxylates into this compound, offering a route to generate novel derivatives. []

Q3: What is the chemical structure of this compound?

A3: this compound possesses a unique chemical structure consisting of an α-pyrone ring, a tetraene chain, and a pyrrole moiety. [] This novel structure was determined through extensive NMR spectral analysis. [] Further investigation revealed that this compound exists as different stereoisomers, with 12E-isothis compound being a recently identified example. []

Q4: How does this compound's structure influence its activity?

A4: Research suggests that the polyenyl 3-chloropyrrol moiety present in this compound and its analog, Auxarconjugatin-B, is crucial for their selective cytotoxicity towards T-cell acute lymphoblastic leukemia (T-ALL) cells. [] This observation highlights the structure-activity relationship and the importance of the polyenyl 3-chloropyrrol group for this compound's biological activity.

Q5: Has this compound demonstrated any promising activity against specific cancer cells?

A5: Yes, studies show that this compound exhibits selective cytotoxicity against T-cell acute lymphoblastic leukemia (T-ALL) cells. [] Importantly, this compound and its synthetic analog, Ra#37, were found to disrupt the mitochondrial membrane potential in T-ALL cells, suggesting a potential mechanism for their anti-cancer activity. [] Furthermore, 3-chloro- and 3-bromo-isorumbrins, derivatives of this compound, displayed enhanced activity against HeLa and A549 lung cancer cell lines compared to this compound itself. [] This finding underscores the potential of generating this compound analogs with improved therapeutic efficacy.

Q6: What are the known mechanisms of action of this compound?

A6: While this compound's exact mechanism of action remains an active area of research, studies suggest that it may exert its effects through multiple pathways. For instance, this compound demonstrates potent inhibitory activity against lipid peroxidation, highlighting its potential as an antioxidant. [] Additionally, it prevents cell death caused by calcium overload, indicating a possible role in regulating cellular calcium homeostasis. [] Further research is needed to fully elucidate the specific molecular targets and downstream signaling pathways involved in this compound's biological activities.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。